Tetraoctylstannane

Descripción general

Descripción

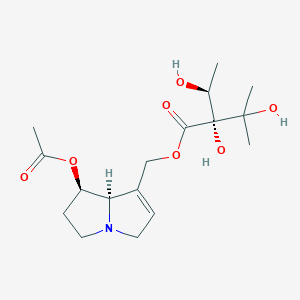

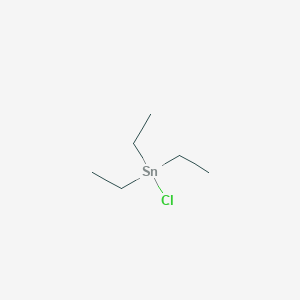

Tetraoctyltin, also known as Tetraoctyltin, is a useful research compound. Its molecular formula is C32H68Sn and its molecular weight is 571.6 g/mol. The purity is usually 95%.

The exact mass of the compound Tetraoctyltin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65527. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetraoctyltin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraoctyltin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

[CH3(CH2)7]4Sn [CH_3(CH_2)_7]_4Sn [CH3(CH2)7]4Sn

. Es un miembro de los compuestos organoestánnicos y tiene una variedad de aplicaciones en la investigación científica. A continuación, se presenta un análisis exhaustivo de seis aplicaciones únicas de Tetraoctylstannane, cada una detallada en su propia sección.Síntesis orgánica

This compound: se utiliza en la síntesis orgánica como reactivo para la estannilación, el proceso de introducir un átomo de estaño en una molécula orgánica . Esto puede ser particularmente útil en la síntesis de compuestos orgánicos complejos donde el estaño actúa como grupo protector o catalizador.

Catálisis

Debido a su naturaleza organometálica, this compound sirve como catalizador en varias reacciones químicas. Puede facilitar las reacciones de acoplamiento cruzado que son fundamentales en la creación de nuevos enlaces carbono-carbono, un paso esencial en la síntesis de productos farmacéuticos y polímeros .

Nanotecnología

This compound tiene aplicaciones en el campo de la nanotecnología, particularmente en la síntesis de nanopartículas. Puede actuar como un agente estabilizador que controla el crecimiento y la morfología de las nanopartículas, que se utilizan en sistemas de administración de fármacos y dispositivos electrónicos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Organotin compounds are known to interact with various cellular components, potentially affecting multiple targets .

Mode of Action

Organotin compounds are known to interact with cellular components, potentially leading to various cellular changes .

Biochemical Pathways

Organotin compounds are known to affect various biochemical processes, potentially leading to changes in multiple pathways .

Pharmacokinetics

The pharmacokinetics of organotin compounds can vary widely, affecting their bioavailability .

Result of Action

Organotin compounds like Tetraoctylstannane can produce neurotoxic and immunotoxic effects. They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins. They may also induce apoptosis by direct action on neuronal cells .

Action Environment

Factors such as temperature, ph, and presence of other substances can potentially influence the action of organotin compounds .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Tetraoctylstannane are not well-studied. Organotin compounds are known to interact with various enzymes and proteins. For instance, this compound has been found to inhibit the activity of alcohol dehydrogenase 1A

Cellular Effects

They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins . They may also induce apoptosis by direct action on neuronal cells .

Molecular Mechanism

As mentioned earlier, it has been found to inhibit the activity of alcohol dehydrogenase 1A This suggests that this compound may exert its effects at the molecular level through enzyme inhibition

Metabolic Pathways

Organotin compounds are known to be absorbed via oral, inhalation, or dermal routes, with organotin compounds being much more readily absorbed than inorganic tin compounds . Tin may enter the bloodstream and bind to hemoglobin, where it is distributed and accumulates mainly in the kidney, liver, lung, and bone .

Propiedades

IUPAC Name |

tetraoctylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGNPNLBCGBCMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027538 | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-84-9 | |

| Record name | Tetraoctylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctyltin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctylstannane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, tetraoctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAOCTYLTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWL1E4B0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the environmental fate of tributyltin (TBT), and how does it degrade in natural settings?

A1: Tributyltin (TBT) is a toxic organotin compound known to persist in the environment, particularly in sediments. Research suggests that microbial processes in freshwater riverbed sediments can transform TBT into less harmful inorganic tin. [] This biodegradation process appears to be more efficient in organic-rich sediments compared to sandy, organic-poor sediments. [] For example, a study observed a faster degradation rate of TBT (half-life = 28 days) in organic-rich beaver pond sediments compared to sandy sediments from Crystal Lake (half-life = 78 days). [] This finding highlights the role of environmental factors in influencing the degradation of organotin compounds like TBT.

Q2: How can organotin compounds like tetraoctyltin be analyzed in complex biological samples?

A2: Analysis of organotin compounds in biological samples like fish, mussels, and barnacles can be effectively achieved using a technique involving in situ derivatization and extraction with sodium tetraethylborate. [] This method minimizes matrix effects common in biological samples and ensures complete sample dissolution. [] The use of multiple internal standards, including tripropyltin chloride, tetraoctyltin, and tetrabutyltin, helps to control for variations in derivatization efficiency, extraction recovery, and gas chromatography performance, respectively. [] This rigorous approach allows for accurate and reliable quantification of organotin species in various biological matrices.

Q3: Can tetraoctyltin be utilized in material science applications, and what are the advantages of such applications?

A3: Tetraoctyltin has shown promise in material science applications, particularly in the synthesis of nanocomposites. For instance, it can be used as a catalyst to facilitate the grafting of polymers like poly(ε-caprolactone) (PCL) onto magnetic nanoparticles like maghemite (γ-Fe2O3). [] This grafting process involves functionalizing PCL with silane groups using tetraoctyltin as a catalyst, followed by reaction with the maghemite nanoparticles. [] The resulting composite nanoparticles with covalently grafted PCL have potential applications in various fields, including drug delivery and biomedical imaging.

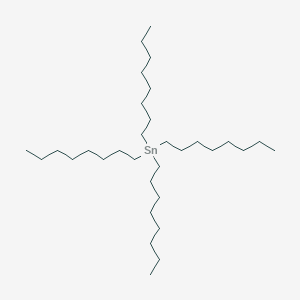

Q4: How do the structural features of tetraoctyltin influence its properties and applications?

A4: Tetraoctyltin's molecular structure significantly impacts its physical and chemical properties. It comprises a central tin atom bonded to four octyl chains, resulting in a bulky, non-polar molecule. [] This structure contributes to its low polarity and high molecular weight, making it suitable for applications like polymer grafting [] and as a model compound for studying molecular motions in complex liquids like lubricants. [] Understanding the relationship between tetraoctyltin's structure and its properties is crucial for tailoring its use in diverse applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)